molecular formula C11H15BrFN B1453663 (2-Bromo-5-fluorobenzyl)-isobutylamine CAS No. 1021071-84-0

(2-Bromo-5-fluorobenzyl)-isobutylamine

Cat. No.: B1453663
CAS No.: 1021071-84-0
M. Wt: 260.15 g/mol
InChI Key: PPBQNJFNJCBOQI-UHFFFAOYSA-N
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Description

(2-Bromo-5-fluorobenzyl)-isobutylamine is an organic compound that features a benzylamine structure substituted with bromine and fluorine atoms

Properties

IUPAC Name

N-[(2-bromo-5-fluorophenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-5-10(13)3-4-11(9)12/h3-5,8,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBQNJFNJCBOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-fluorobenzyl)-isobutylamine typically involves the reaction of 2-bromo-5-fluorobenzyl bromide with isobutylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:

2-Bromo-5-fluorobenzyl bromide+IsobutylamineThis compound\text{2-Bromo-5-fluorobenzyl bromide} + \text{Isobutylamine} \rightarrow \text{this compound} 2-Bromo-5-fluorobenzyl bromide+Isobutylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-fluorobenzyl)-isobutylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzylamines, while oxidation and reduction reactions can lead to different functionalized derivatives.

Scientific Research Applications

(2-Bromo-5-fluorobenzyl)-isobutylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-fluorobenzyl)-isobutylamine involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorobenzyl bromide
  • 2-Bromo-5-fluorobenzyl alcohol
  • 2-Bromo-5-fluorobenzyl chloride

Uniqueness

(2-Bromo-5-fluorobenzyl)-isobutylamine is unique due to the presence of both bromine and fluorine substituents on the benzylamine structure. This combination can impart distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

(2-Bromo-5-fluorobenzyl)-isobutylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a fluorine atom attached to a benzyl group, which is further connected to an isobutylamine moiety. This unique structure may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives with fluorinated benzyl groups have shown cytotoxic effects against various human tumor cell lines, indicating potential for development as anticancer agents .
  • Enzyme Inhibition : The compound is hypothesized to interact with specific enzymes, potentially inhibiting their activity. This is supported by the observation that similar compounds can bind to enzyme active sites, altering their function.
  • Receptor Modulation : The presence of halogen substituents like bromine and fluorine could enhance binding affinity to certain receptors, thereby modulating cellular signaling pathways. This mechanism is crucial for compounds designed to act on neurotransmitter systems or ion channels .

The mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : The compound may bind to specific molecular targets, such as enzymes or receptors, leading to altered biochemical pathways. The fluorine atom enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy.
  • Pathway Inhibition : It may inhibit key signaling pathways involved in cell proliferation or apoptosis, particularly in cancer cells. This inhibition can result in reduced tumor growth and increased sensitivity to other therapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivitySignificant cytotoxicity against tumor cell lines
Enzyme InhibitionPotential inhibition of specific enzymes
Receptor ModulationEnhanced binding to neurotransmitter receptors

Case Study: Anticancer Evaluation

A study evaluated the cytotoxic effects of this compound analogs on various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs, demonstrating their potential as novel therapeutic agents.

Mechanistic Insights

In vitro assays revealed that the compound could induce apoptosis in cancer cells through caspase activation pathways. This suggests that this compound may not only inhibit cell growth but also promote programmed cell death, a desirable trait in cancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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